Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-derived compound characterized by a methyl ester group at position 3 and a (3,5-dimethylphenoxy)methyl substituent at position 1 of the pyrazole ring. The methyl ester derivative may act as a prodrug, improving bioavailability through enhanced lipophilicity compared to the carboxylic acid form.
Properties
IUPAC Name |
methyl 1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-6-11(2)8-12(7-10)19-9-16-5-4-13(15-16)14(17)18-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLHCIZETGLDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazine with appropriate diketones.
- Introduction of the 3,5-Dimethylphenoxy Group : This is achieved via nucleophilic substitution reactions where phenolic compounds react with alkyl halides.
- Carboxylation : The final step involves the introduction of a carboxylate group, often through esterification reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver carcinoma) and A549 (lung carcinoma).
- IC50 Values : The compound exhibited IC50 values of approximately 5.35 μM against HepG2 and 8.74 μM against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.
Comparative Biological Activity Data
| Compound Name | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 5.35 | |
| This compound | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
Study on Anticancer Activity
In a recent study evaluating various pyrazole derivatives, this compound was identified as one of the most active compounds against liver and lung carcinoma cell lines. The study emphasized its low toxicity towards normal cells (MRC-5), suggesting a favorable therapeutic index .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various cancer-related targets. These studies indicated that the compound could effectively bind to proteins involved in tumor growth pathways, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents on the pyrazole ring or phenoxy group, as well as functional groups (e.g., carboxylic acid vs. ester). These variations influence solubility, stability, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparisons
Methyl Ester vs. Carboxylic Acid Derivatives
- Stability : Esters are generally more hydrolytically stable than carboxylic acids in physiological conditions but may undergo enzymatic cleavage in vivo to release the active acid form.
Phenoxy Group Substitutions
- 3,5-Dimethylphenoxy vs. 2,6-Dimethoxyphenoxy: The 3,5-dimethylphenoxy group in the target compound enhances hydrophobicity, favoring interactions with lipophilic biological targets. In contrast, the 2,6-dimethoxyphenoxy substituent (C₁₄H₁₄O₅) introduces steric hindrance and polar methoxy groups, which may reduce membrane permeability but improve water solubility .
Ester Variations
- Methyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
